N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide
Description
N'-[2-(4-Chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct aromatic substituents: a 4-chlorophenyl ethyl group and a 3,4-difluorophenyl group. Ethanediamides (oxalamides) are known for their versatile applications in medicinal chemistry and polymer science due to their hydrogen-bonding capabilities and conformational flexibility. Its structural features align with compounds investigated for their pharmacokinetic and electronic properties .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDKKWBCGYANIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N'-[2-(4-Chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide with structurally related compounds from the evidence, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Diversity: The target compound features halogenated aryl groups (Cl, F), which enhance lipophilicity and metabolic stability compared to the thienyl-dimethylamino group in the compound from . The latter may exhibit stronger hydrogen-bonding interactions due to the dimethylamino group but reduced halogen-mediated binding . 3-Chloro-N-phenyl-phthalimide () lacks the ethanediamide backbone, limiting its conformational flexibility but making it a rigid monomer for polyimide synthesis .
Biological and Industrial Relevance :
- The compound in is explicitly used in high-purity polymer synthesis , whereas ethanediamides like the target compound and ’s analog are more likely to be explored in medicinal chemistry due to their peptide-like backbone .
Research Findings and Hypotheses
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